molecular formula C23H18FN3O3 B2411367 1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-09-1

1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2411367
CAS No.: 946252-09-1
M. Wt: 403.413
InChI Key: ZMWKVRIYWPEJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxyphenyl group, and a naphthyridine group. These groups suggest that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Novel Synthetic Pathways and Heterocyclic Systems : Research by Deady and Devine (2006) explored novel annulated products derived from similar naphthyridinones, showcasing the synthetic versatility of this chemical scaffold and its potential to generate new heterocyclic systems with varied biological activities Deady & Devine, 2006.

Antibacterial Agents : A study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of naphthyridine derivatives. This work highlighted the potential of these compounds as antibacterial agents, with certain derivatives showing more activity than established drugs Egawa et al., 1984.

Cytotoxic Activity : Investigations into benzo[b][1,6]naphthyridin-(5H)ones derivatives revealed potent cytotoxicity against cancer cell lines, emphasizing the potential of naphthyridine carboxamides in oncological research Deady et al., 2005.

Met Kinase Inhibitor for Cancer Therapy : The discovery of a specific naphthyridine derivative as a selective and orally efficacious inhibitor of the Met kinase superfamily underlines the compound's significance in targeting pathways involved in cancer and other diseases Schroeder et al., 2009.

Antibacterial and Antifungal Agents : Helal et al. (2013) synthesized novel naphthylpropionamide derivatives showing significant antibacterial and antifungal activities, suggesting the therapeutic potential of naphthyridine analogs in combating microbial infections Helal et al., 2013.

Environmental Bioremediation : Research on the carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium presented an interesting application of related compounds in environmental science, particularly in the bioremediation of toxic phenols Bisaillon et al., 1993.

Fluorinated Naphthoic Acids Synthesis : Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, illustrating the role of fluorinated naphthyridine derivatives in developing new materials and potentially biologically active molecules Tagat et al., 2002.

Mechanism of Action

The mechanism of action of this compound is not known, as it likely depends on its intended use and target. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. Without specific information, it’s hard to provide a detailed analysis .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s intended to be used as a drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-20-7-3-2-6-19(20)26-22(28)18-13-16-5-4-12-25-21(16)27(23(18)29)14-15-8-10-17(24)11-9-15/h2-13H,14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWKVRIYWPEJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.